2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one
Overview
Description
2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one is a chemical compound that has been the subject of various studies . It is a structural motif in a range of natural indole alkaloids . Derivatives of this compound have shown potential for the treatment of autoimmune conditions, obesity, diabetes, and they also exhibit anti-inflammatory, analgesic, and anticancer properties .
Synthesis Analysis
The synthesis of 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one derivatives has been achieved through various methods . One frequently used approach is intramolecular alkylation of the indole nitrogen atom with halides or mesylates . Another method involves a cascade reaction of indoles with dielectrophilic α-keto-β,γ-unsaturated esters .Chemical Reactions Analysis
The chemical reactions involving 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one are diverse and depend on the specific derivative and reaction conditions . For instance, the compound can undergo a Michael reaction with dielectrophilic α-keto-β,γ-unsaturated esters, leading to a tricyclic product .Scientific Research Applications
Pharmaceutical Applications:
- Kinase Research: Derivatives like diazaoxindoles, which are related to 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one, have been explored for kinase research, indicating their potential in drug discovery and development (Cheung, Harris, & Lackey, 2001).
Synthesis and Chemical Transformations:
- Cyclization and Isomerization: A method for synthesizing 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles through a silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles has been developed, illustrating the compound's utility in complex organic transformations (Chen et al., 2016).
- Regioselective Oxidation: The regioselective oxidative functionalization of hexahydropyrrolo[1,2-a]indoles has been explored, providing insights into the synthesis of various derivatives (Edstrom, Yu, & Jones, 1995).
Natural Product Synthesis:
- Synthesis of Hexahydropyrrolo[2,3-b]indoles: These structures have been synthesized through domino reactions, illustrating the compound's relevance in mimicking natural product structures (Kawasaki et al., 2005).
- Enantioselective Synthesis of Pyrrolo[1,2-a]indoles: Utilizing catalytic methods, these compounds have been synthesized with high diastereo- and enantioselectivities, showing their importance in the production of chiral natural products (Bera & Schneider, 2016).
Medicinal Chemistry:
- Antifungal Activity: Derivatives like 1H-pyrrolo[3,2-g]quinoline-4,9-diones have shown significant antifungal activity, indicating the therapeutic potential of these compounds (Ryu, Lee, Jeong, & Nho, 2009).
Future Directions
Given the diverse pharmacological properties of 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one derivatives, there is immense interest in the synthesis of this scaffold . Future research will likely focus on the development of advanced catalytic methodologies for their synthesis and the exploration of their potential therapeutic applications .
properties
IUPAC Name |
1,2-dihydropyrrolo[1,2-a]indol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-5-6-12-9-4-2-1-3-8(9)7-10(11)12/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKSBSFEUFSEIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3C=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441669 | |
Record name | 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one | |
CAS RN |
1421-17-6 | |
Record name | 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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